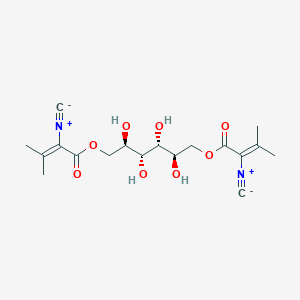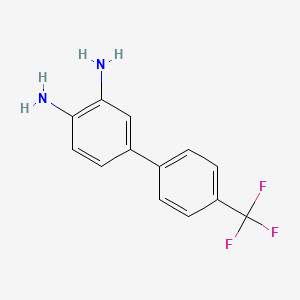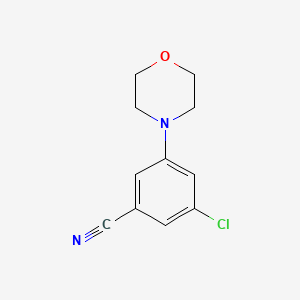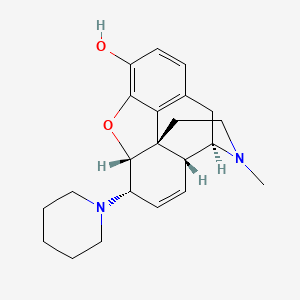
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and piperidino groups, are introduced through specific reactions like epoxidation and amination.
Final Modifications: The final steps involve fine-tuning the molecule by adding or modifying specific groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives and analogs for research purposes.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: It has potential therapeutic applications, including pain management and cough suppression.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of specific signaling pathways that result in analgesic and antitussive effects. Key molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A naturally occurring compound with similar analgesic properties.
Codeine: Another morphinan derivative used for pain relief and cough suppression.
Dextromethorphan: A synthetic compound with antitussive properties.
Uniqueness
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- is unique due to its specific functional groups and structural modifications, which contribute to its distinct pharmacological profile. Unlike other similar compounds, it has a unique combination of analgesic and antitussive effects, making it valuable for various therapeutic applications.
Propiedades
Número CAS |
63732-66-1 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H28N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5-8,15-17,21,25H,2-4,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |
Clave InChI |
IWUAWWYYAUZWRX-ZKYZHAQMSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)N6CCCCC6 |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)N6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




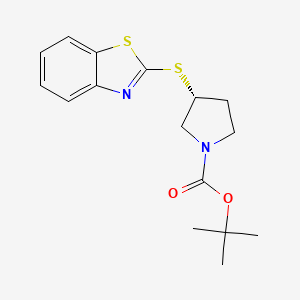
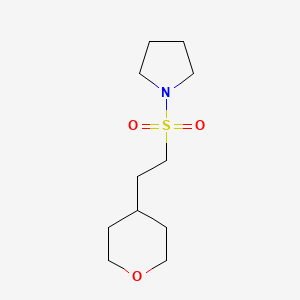
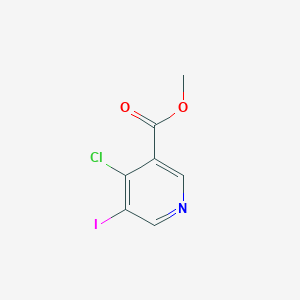
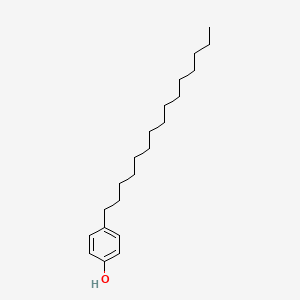
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
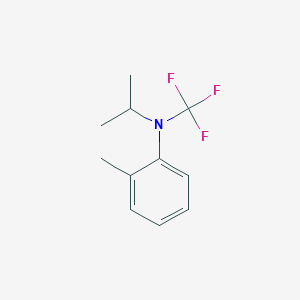
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
